molecular formula C14H23NO4 B5097610 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol

Cat. No.: B5097610
M. Wt: 269.34 g/mol
InChI Key: CPDCMNPSNSTRST-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with a complex structure that includes methoxyphenoxy and ethoxy groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a reaction with methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments with specific temperature and pressure conditions to ensure high yield and purity. Catalysts may be used to enhance the reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the methylamino group.

    2-[2-(2-Methoxyethoxy)ethoxy]ethylamine: Contains an ethylamine group instead of the methylamino group.

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but with different functional groups.

Uniqueness

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to its combination of methoxyphenoxy and ethoxy groups along with a methylamino group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-15(7-9-16)8-10-18-11-12-19-14-6-4-3-5-13(14)17-2/h3-6,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDCMNPSNSTRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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